1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorophenyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring using reagents like fluorobenzene.
Attachment of the Phenylpiperazine Moiety: This can be done through coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the pyrrolidine and phenylpiperazine moieties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring, differing in overall structure and properties.
Uniqueness
1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27FN4O3 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H27FN4O3/c29-21-10-12-23(13-11-21)33-19-20(18-26(33)34)27(35)30-25-9-5-4-8-24(25)28(36)32-16-14-31(15-17-32)22-6-2-1-3-7-22/h1-13,20H,14-19H2,(H,30,35) |
InChI Key |
BJIVQPONJLKSER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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